Predicted Physicochemical Properties: 3-(Cyclobutylmethyl)-2,4-pentanedione vs. Parent 2,4-Pentanedione and Common 3-Substituted Analogs
The introduction of the cyclobutylmethyl group at the C3 position results in a distinct predicted physicochemical profile compared to the unsubstituted parent compound, 2,4-pentanedione, and common 3-alkyl substituted analogs. The predicted boiling point of 3-(cyclobutylmethyl)-2,4-pentanedione is 249.6 ± 13.0 °C, significantly higher than that of 2,4-pentanedione (139 °C), and distinct from 3-methyl-2,4-pentanedione (170–172 °C) . Furthermore, the predicted LogP of 2.15 indicates markedly higher lipophilicity than 2,4-pentanedione (LogP ~0.34) . These differences are critical for predicting behavior in reaction mixtures, extraction workups, and chromatographic purifications, as well as for preliminary ADME modeling in drug discovery programs.
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 249.6 ± 13.0 °C (calculated) |
| Comparator Or Baseline | 2,4-Pentanedione: 139 °C (experimental); 3-Methyl-2,4-pentanedione: 170–172 °C (experimental) |
| Quantified Difference | +110.6 °C relative to parent |
| Conditions | Predicted using ACD/Labs V11.02 |
Why This Matters
A higher boiling point and distinct LogP directly inform purification strategy selection and downstream processing decisions in both academic and industrial synthesis settings.
